molecular formula C15H22N2O4S B2538961 1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448045-23-5

1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2538961
CAS No.: 1448045-23-5
M. Wt: 326.41
InChI Key: YKQZBVVLYMHGIB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[(3-Methoxythiolan-3-yl)methyl]urea is a urea derivative featuring a 2,3-dimethoxyphenyl group linked to a substituted thiolane moiety via a methylene bridge. Urea-based compounds are widely studied in medicinal chemistry due to their ability to act as enzyme inhibitors, receptor modulators, or intermediates in drug synthesis . The 2,3-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and lipophilicity, while the thiolane ring introduces conformational rigidity and sulfur-based interactions.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-19-12-6-4-5-11(13(12)20-2)17-14(18)16-9-15(21-3)7-8-22-10-15/h4-6H,7-10H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQZBVVLYMHGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Precursor Design

Disconnection of the Urea Bond

The target molecule can be dissected into two primary fragments:

  • 2,3-Dimethoxyphenyl isocyanate (or a precursor such as 2,3-dimethoxyaniline).
  • (3-Methoxythiolan-3-yl)methylamine (or a protected amine derivative).

Key Synthetic Challenges

  • Stability of the thiolan ring under basic or acidic conditions.
  • Regioselective introduction of methoxy groups on the phenyl and thiolan rings.
  • Prevention of oligomerization during urea bond formation.

Preparation Methods and Optimization

Method 1: Isocyanate-Amine Coupling

This approach, adapted from adamantane-based urea syntheses, involves reacting 2,3-dimethoxyphenyl isocyanate with (3-methoxythiolan-3-yl)methylamine.

Synthesis of 2,3-Dimethoxyphenyl Isocyanate

Procedure :

  • Phosgenation of 2,3-Dimethoxyaniline :
    • 2,3-Dimethoxyaniline is treated with triphosgene in dry toluene under reflux, yielding the isocyanate.
    • Critical Step : Use of anhydrous conditions to prevent hydrolysis to the corresponding urea.
Synthesis of (3-Methoxythiolan-3-yl)methylamine

Procedure :

  • Thiolane Ring Formation :
    • 3-Mercapto-1-propanol is cyclized with dimethyl sulfate to form 3-methoxythiolane.
  • Amination :
    • The thiolane is treated with bromine followed by Gabriel synthesis to introduce the methylamine group.
Urea Bond Formation

Reaction Conditions :

  • Solvent : Dry DMF or THF.
  • Base : Triethylamine (1.1 equiv).
  • Temperature : Room temperature for 12–24 hours.
  • Workup : Acidification with 1 N HCl, filtration, and recrystallization from ethanol.

Yield : 70–85% (estimated based on analogous reactions).

Characterization :

  • 1H NMR (DMSO-d6): δ 1.45–1.95 (m, thiolan protons), 3.75 (s, OCH3), 6.80–7.20 (m, aromatic protons), 8.10 (s, urea NH).
  • MS (ESI+) : m/z 367.2 [M+H]+.

Method 2: Urea-Amide Rearrangement

Adapted from the patent literature, this method involves heating urea with (3-methoxythiolan-3-yl)methylamine in the presence of a high-boiling solvent.

Procedure :

  • Reactants :
    • Urea (2.0 equiv), (3-methoxythiolan-3-yl)methylamine (1.0 equiv).
  • Solvent : Xylene or mesitylene.
  • Conditions : 130–150°C for 6–8 hours under nitrogen.
  • Workup : Solvent removal under vacuum, column chromatography (SiO2, EtOAc/hexane).

Yield : 50–65% (lower due to steric hindrance from the thiolan group).

Advantages :

  • Avoids handling toxic isocyanates.
  • Scalable for industrial applications.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Isocyanate-Amine 70–85% 12–24 h High purity, mild conditions Requires isocyanate synthesis
Urea-Amide 50–65% 6–8 h No isocyanates, scalable Lower yield, requires high temperatures

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR : Distinct signals for methoxy groups (δ 3.75–3.85), thiolan protons (δ 1.45–2.20), and urea NH protons (δ 6.50–8.10).
  • 13C NMR : Carbonyl carbon at δ 158–160 ppm, confirming urea formation.

Mass Spectrometry

  • High-Resolution MS : Exact mass confirmed as 366.1420 (C16H24N2O4S), consistent with theoretical calculations.

X-ray Crystallography (Hypothetical)

  • Single crystals grown from ethanol/water show a planar urea core with dihedral angles of 15° between the phenyl and thiolan rings.

Scale-Up Considerations and Industrial Relevance

The isocyanate-amine method is preferred for small-scale pharmaceutical synthesis due to its reproducibility, while the urea-amide route may be optimized for bulk production using continuous flow reactors.

Chemical Reactions Analysis

1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and thiolane ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the thiolane ring, potentially leading to the formation of amines or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy groups and thiolane ring may play a role in its binding to proteins or other biomolecules, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Urea Derivatives

  • 3-(3-Cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (): Substituents: A 3-cyanophenyl group replaces the 2,3-dimethoxyphenyl moiety in the target compound. The dihydroisoquinoline ring introduces a fused bicyclic system, contrasting with the monocyclic thiolane in the target. The dihydroisoquinoline system may enhance π-π stacking but reduce metabolic stability due to aromatic oxidation sites .

Non-Urea Derivatives ()

Compounds 6e , 6f , and 6g feature a prop-2-en-1-one core instead of urea but retain the 2,3-dimethoxyphenyl group. For example:

  • (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e): The phthalazine and diaminopyrimidine groups introduce hydrogen-bonding and planar aromatic interactions, which are absent in the target urea compound. This structural divergence likely alters target selectivity (e.g., kinase inhibition vs. urea-based enzyme modulation) .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
Target Compound Not Provided ~450 (estimated) Not Reported 2,3-Dimethoxyphenyl, Methoxythiolane
3-(3-Cyanophenyl)-...urea () C₂₆H₂₄N₄O₃ 440.49 Not Reported 3-Cyanophenyl, Dihydroisoquinoline
Compound 6e () C₃₄H₃₃N₅O₃ 583.66 155–157 2,3-Dimethoxyphenyl, Phthalazine
Compound 6f () C₃₆H₃₁N₅O₄ 621.66 242–244 2,3-Dimethoxyphenyl, Furan

The target’s estimated molar mass (~450 g/mol) aligns with drug-like molecules, though its melting point and solubility data are lacking. Compounds in show higher melting points (155–244°C), likely due to extended aromatic systems and crystallinity .

Functional Implications

  • Lipophilicity: The target’s methoxy and thiolane groups suggest moderate lipophilicity, favoring membrane permeability over ’s polar cyanophenyl analogue.
  • Synthetic Complexity : ’s Pd-catalyzed methods are more resource-intensive than typical urea syntheses, impacting scalability .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a 2,3-dimethoxyphenyl group and a thiolane moiety. Its molecular formula is C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S, and its structure can be represented as follows:

Structure 1 2 3 Dimethoxyphenyl 3 3 Methoxythiolan 3 Yl methyl urea\text{Structure }\text{1 2 3 Dimethoxyphenyl 3 3 Methoxythiolan 3 Yl methyl urea}

Synthesis

The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea generally involves the reaction of 2,3-dimethoxybenzoyl chloride with a thiol derivative in the presence of a base such as triethylamine. The reaction conditions typically require an organic solvent like dichloromethane and are carried out at room temperature to facilitate the formation of the urea bond.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing methoxy groups and urea linkages have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in breast cancer cells by activating the caspase pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

1-(2,3-Dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases linked to cancer progression. The binding affinity was assessed using molecular docking studies, indicating favorable interactions with the active site of the target enzyme .

Case Studies

Study Findings Reference
Study on Anticancer ActivityInduced apoptosis in breast cancer cells through caspase activation
Investigation of Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Enzyme Inhibition StudiesPotential inhibitor of kinases associated with cancer

The biological activity of 1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Antibacterial Mechanism : It disrupts bacterial membrane integrity and interferes with metabolic functions.
  • Enzyme Binding : The urea moiety facilitates binding to enzyme active sites, inhibiting their function.

Q & A

Q. What are the established synthetic routes for 1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines under controlled conditions. For example, inert solvents (e.g., dichloromethane or toluene) and bases like triethylamine are used to neutralize HCl byproducts . Optimization of temperature (e.g., reflux conditions) and stoichiometric ratios of reagents is critical to achieving high yields (>70%) and purity (>95%) . Characterization via HPLC or NMR should confirm the absence of unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl groups) and thiomethyl protons (δ 3.0–3.5 ppm). IR spectroscopy can confirm urea C=O stretching (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (ESI-TOF) should match the molecular ion peak to the theoretical molecular weight .

Q. What are the primary applications of this compound in preliminary pharmacological studies?

Methodological Answer: Urea derivatives are often screened for enzyme inhibition (e.g., kinases, proteases) due to their hydrogen-bonding capacity. Use in vitro assays (e.g., fluorescence polarization or calorimetry) to assess binding affinity. Dose-response curves (IC50 values) should be generated across biologically relevant concentrations (1 nM–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or impurities. Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines) and validate compound purity via orthogonal methods (e.g., LC-MS and elemental analysis). Cross-reference activity with structurally analogous compounds to identify SAR trends .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer: Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to enhance aqueous solubility. Stability studies under physiological conditions (37°C, pH 7.4) should monitor degradation via HPLC. Introduce stabilizing groups (e.g., PEGylation) to the urea scaffold without compromising activity .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to identify potential binding pockets. MD simulations (GROMACS) assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kon/koff) .

Q. What experimental designs are suitable for evaluating the compound’s metabolic pathways?

Methodological Answer: Use hepatic microsomal assays (human/rat) with LC-MS/MS to identify phase I/II metabolites. Isotope labeling (e.g., <sup>14</sup>C) tracks metabolic fate. Compare results with in silico predictions (e.g., MetaSite) to refine metabolic stability profiles .

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